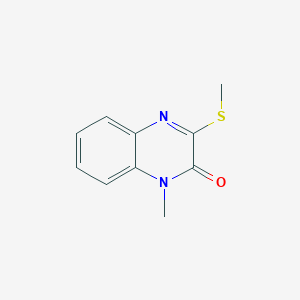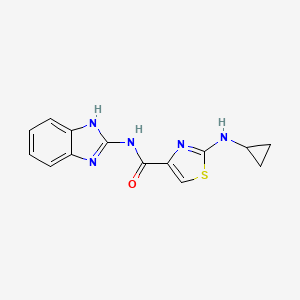![molecular formula C22H23N3O3 B6033638 1-benzyl-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine](/img/structure/B6033638.png)
1-benzyl-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a benzyl group and a furan ring bearing a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents to ensure scalability and economic viability.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The benzyl and furan rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., NaOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-benzyl-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-benzyl-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.
1-benzyl-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]morpholine: Contains a morpholine ring instead of a piperazine ring.
Uniqueness
1-benzyl-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-benzyl-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c26-25(27)21-9-5-4-8-20(21)22-11-10-19(28-22)17-24-14-12-23(13-15-24)16-18-6-2-1-3-7-18/h1-11H,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXDBRHPYUIHHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(3-fluorophenyl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6033568.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea](/img/structure/B6033573.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B6033575.png)
![2-methoxy-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide](/img/structure/B6033577.png)
![(5Z)-2-(3-chloro-4-methylphenyl)imino-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B6033581.png)
![ethyl [1-({[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)cyclohexyl]acetate](/img/structure/B6033583.png)
![ETHYL 7-CYCLOPROPYL-3-[(2,5-DIMETHYLPHENYL)METHYL]-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B6033590.png)


![[3-[[2-(2-Methoxyphenyl)pyrrolidin-1-yl]methyl]imidazo[1,2-a]pyridin-2-yl]-morpholin-4-ylmethanone](/img/structure/B6033618.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6033623.png)
![2-[[4-(Dimethylsulfamoyl)thiophene-2-carbonyl]amino]propanoic acid](/img/structure/B6033629.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]oxane-4-carboxamide](/img/structure/B6033633.png)
![9-phenyl-7-(2-pyridyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6033640.png)
